molecular formula C10H18Br2SSi2 B182459 2,5-Di(trimethylsilyl)-3,4-dibromothiophene CAS No. 175658-90-9

2,5-Di(trimethylsilyl)-3,4-dibromothiophene

Cat. No.: B182459
CAS No.: 175658-90-9
M. Wt: 386.3 g/mol
InChI Key: QWUMEYRROFOWMV-UHFFFAOYSA-N
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Description

2,5-Di(trimethylsilyl)-3,4-dibromothiophene is an organosilicon compound that features a thiophene ring substituted with two trimethylsilyl groups at the 2 and 5 positions and two bromine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(trimethylsilyl)-3,4-dibromothiophene typically involves the bromination of 2,5-Di(trimethylsilyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(trimethylsilyl)-3,4-dibromothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex thiophene derivatives.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation to thiophene oxides.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction to dihydrothiophenes.

    Coupling: Palladium catalysts in the presence of appropriate ligands for Suzuki or Stille coupling reactions.

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene oxides.

    Reduction: Dihydrothiophenes.

    Coupling: Complex thiophene derivatives with extended conjugation.

Scientific Research Applications

2,5-Di(trimethylsilyl)-3,4-dibromothiophene has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.

    Catalysis: Used as a ligand or precursor in catalytic reactions.

Mechanism of Action

The mechanism of action of 2,5-Di(trimethylsilyl)-3,4-dibromothiophene in various applications depends on its ability to participate in chemical reactions and form stable intermediates. In organic electronics, its role as a building block for conjugated systems allows for efficient charge transport and light emission. In catalysis, it can act as a ligand, stabilizing metal centers and facilitating catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(trimethylsilyl)thiophene: Lacks the bromine substituents, making it less reactive in substitution reactions.

    3,4-Dibromothiophene: Lacks the trimethylsilyl groups, affecting its solubility and electronic properties.

    2,5-Di(trimethylsilyl)-3,4-dichlorothiophene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

Uniqueness

2,5-Di(trimethylsilyl)-3,4-dibromothiophene is unique due to the presence of both trimethylsilyl and bromine substituents, which impart distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

(3,4-dibromo-5-trimethylsilylthiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Br2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUMEYRROFOWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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